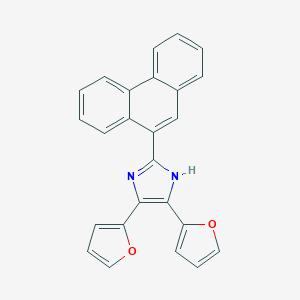![molecular formula C22H22N2O B288940 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde](/img/structure/B288940.png)
8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde, also known as NTBC, is a synthetic compound that has been widely used in scientific research. NTBC is a benzodiazocine derivative and is commonly used as a potent inhibitor of tyrosine hydroxylase. It is a white powder with a molecular formula of C21H21N2O and a molecular weight of 319.4 g/mol.
作用机制
8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde inhibits tyrosine hydroxylase by binding to the active site of the enzyme and preventing the conversion of tyrosine to L-DOPA, the precursor of dopamine. 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde is a competitive inhibitor of tyrosine hydroxylase and has a high affinity for the enzyme. 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde has been shown to be a potent inhibitor of tyrosine hydroxylase in vitro and in vivo.
Biochemical and Physiological Effects:
The inhibition of tyrosine hydroxylase by 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde leads to a decrease in the biosynthesis of catecholamines, such as dopamine, norepinephrine, and epinephrine. This results in a decrease in the levels of these neurotransmitters in the brain and peripheral tissues. 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde has been shown to be effective in reducing the levels of catecholamines in animal models of Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of using 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde in lab experiments is its high potency as an inhibitor of tyrosine hydroxylase. This allows for the use of low concentrations of 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde, which reduces the risk of non-specific effects. However, one of the limitations of using 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde is its potential toxicity. 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde has been shown to be toxic to some cell types, and caution should be taken when using this compound in cell culture experiments.
未来方向
8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde has been shown to be a useful tool in the study of tyrosine hydroxylase and the biosynthesis of catecholamines. However, there are many areas where further research is needed. One area of future research is the development of more potent and selective inhibitors of tyrosine hydroxylase. Another area of future research is the study of the role of tyrosine hydroxylase in other neurological disorders, such as schizophrenia and depression. Additionally, the potential therapeutic use of 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde in the treatment of Parkinson's disease and other neurological disorders should be further investigated.
合成方法
The synthesis of 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde involves several steps. The first step is the reaction between 2,3-dimethyl-1,4-naphthoquinone and 4-aminobenzaldehyde to form 8,11-dimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde. The final step involves the reaction of the intermediate with methyl iodide to form 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde.
科学研究应用
8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde has been extensively used in scientific research as a potent inhibitor of tyrosine hydroxylase. Tyrosine hydroxylase is an enzyme that is involved in the biosynthesis of catecholamines, such as dopamine, norepinephrine, and epinephrine. 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde has been used to study the role of tyrosine hydroxylase in the biosynthesis of these neurotransmitters. 8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde has also been used in the study of Parkinson's disease, a neurodegenerative disorder that is characterized by the loss of dopaminergic neurons in the substantia nigra.
属性
产品名称 |
8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde |
|---|---|
分子式 |
C22H22N2O |
分子量 |
330.4 g/mol |
IUPAC 名称 |
3,7,11-trimethyl-3,11-diazatetracyclo[10.8.0.04,9.013,18]icosa-1(12),4(9),5,7,13,15,17,19-octaene-19-carbaldehyde |
InChI |
InChI=1S/C22H22N2O/c1-15-8-9-21-16(10-15)12-24(3)22-17(13-23(21)2)11-18(14-25)19-6-4-5-7-20(19)22/h4-11,14H,12-13H2,1-3H3 |
InChI 键 |
STFOICRWVHGMMF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(CC3=C(C4=CC=CC=C4C(=C3)C=O)N(C2)C)C |
规范 SMILES |
CC1=CC2=C(C=C1)N(CC3=C(C4=CC=CC=C4C(=C3)C=O)N(C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(4-ethoxyphenyl)sulfonyl]-4-nitro-2-methyl-1H-imidazole](/img/structure/B288866.png)
![4-[1,1'-Biphenyl]-4-yl-2-phenyl-1,3-thiazole](/img/structure/B288867.png)

![ethyl 4-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]-1-naphthyl ether](/img/structure/B288876.png)


![1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B288884.png)



![1-[4-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B288895.png)
